Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- is a complex organic compound with a unique structure It is characterized by its propanoic acid backbone and a methyl ester functional group, which is linked to a dibenzoxacycloundecin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- typically involves multiple steps. The process begins with the preparation of the dibenzoxacycloundecin core, which is achieved through a series of cyclization reactions. The methyl ester group is then introduced via esterification reactions, often using methanol and an acid catalyst. The final step involves the attachment of the propanoic acid moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl ester group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester: Similar structure but lacks the methyl group at the 8-position.
Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The uniqueness of Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- lies in its specific structural features, such as the presence of the methyl group at the 8-position and the stereochemistry of the propanoic acid moiety
Properties
Molecular Formula |
C23H24O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 2-[(12-methyl-14-oxo-2-oxatricyclo[13.4.0.03,8]nonadeca-1(19),3(8),4,6,12,15,17-heptaen-6-yl)oxy]propanoate |
InChI |
InChI=1S/C23H24O5/c1-15-7-6-8-17-14-18(27-16(2)23(25)26-3)11-12-21(17)28-22-10-5-4-9-19(22)20(24)13-15/h4-5,9-14,16H,6-8H2,1-3H3 |
InChI Key |
UMTNOMVALJOUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.